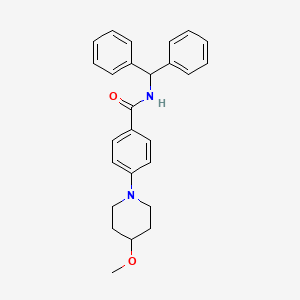

N-benzhydryl-4-(4-methoxypiperidin-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-benzhydryl-4-(4-methoxypiperidin-1-yl)benzamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives with similar structural motifs, such as piperidine or methoxybenzamide groups, which are relevant to the analysis of the compound . These derivatives are often synthesized for their potential pharmacological properties, including opioid receptor agonism and anticancer activity .

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in several papers. For instance, a novel class of delta opioid receptor agonists was synthesized by replacing the piperazine ring with a piperidine ring and introducing an exocyclic carbon-carbon double bond . Another paper describes the synthesis of N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, which are structurally modified from metoclopramide . These examples provide insight into the synthetic strategies that could be applied to the synthesis of "this compound," such as dehydration of benzhydryl alcohols or Suzuki coupling reactions .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. One paper presents the X-ray diffraction analysis of a benzamide derivative, which crystallizes in a triclinic system . The geometrical parameters obtained from XRD studies are in good agreement with those calculated using density functional theory (DFT) . This suggests that similar analytical and computational methods could be used to determine the molecular structure of "this compound."

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be assessed through various computational methods. For example, the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan can be investigated to estimate the chemical reactivity of the molecule . These methods could be applied to "this compound" to predict its reactivity in different chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their thermodynamic properties, can be calculated using DFT . Additionally, the polymorphism of these compounds can be characterized by X-ray powder diffractometry, thermal analysis, and spectroscopic methods . These techniques could be used to characterize the physical and chemical properties of "this compound," including its stability, solubility, and crystalline forms.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

Research has developed methods for the enantioselective synthesis of piperidine derivatives, which are essential for creating pharmaceuticals with high selectivity and efficacy. For example, the synthesis from (S)-methylpyroglutamate leading to 2,3-disubstituted piperidines highlights the importance of stereochemistry in drug development (Calvez, Chiaroni, & Langlois, 1998).

Supramolecular Chemistry

Studies have discovered new supramolecular packing motifs, where aryl rings self-assemble into structures surrounded by a network of hydrogen bonds. This suggests potential applications in designing novel materials and understanding the behavior of columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).

Antimicrobial and Antioxidant Activities

Research into endophytic Streptomyces sp. has led to the isolation of new benzamide compounds showing significant antimicrobial and antioxidant activities, indicating their potential in treating infections and oxidative stress-related conditions (Yang, Peng, Yang, Li, Xiong, Zhao, & Ding, 2015).

Electrocatalysis

The development of metal- and reagent-free methods for synthesizing benzothiazoles and thiazolopyridines through electrolytic C–H thiolation opens new avenues for synthesizing pharmaceuticals and organic materials in an environmentally friendly manner (Qian, Li, Song, & Xu, 2017).

Direcciones Futuras

The future directions for “N-benzhydryl-4-(4-methoxypiperidin-1-yl)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications in pharmaceuticals. The design and synthesis of novel benzamide derivatives could also be an area of future research .

Propiedades

IUPAC Name |

N-benzhydryl-4-(4-methoxypiperidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O2/c1-30-24-16-18-28(19-17-24)23-14-12-22(13-15-23)26(29)27-25(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,24-25H,16-19H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVDQOQKFHYQIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(methoxymethyl)-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2546290.png)

![methyl 4-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2546291.png)

![5-methyl-N,1-bis[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2546296.png)

![(2E)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B2546298.png)

![Methyl 3-[(2-amino-2-oxoethyl)(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2546300.png)

![2-ethoxy-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2546308.png)